molecular formula C24H23ClN4O2 B2955317 N-(3-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1207029-76-2

N-(3-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No. B2955317
CAS RN: 1207029-76-2
M. Wt: 434.92
InChI Key: MGMZPUXZYPOPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as BMS-986177 and is a novel, selective, and potent antagonist of the glucagon-like peptide-1 receptor (GLP-1R).

Scientific Research Applications

Antimicrobial Applications

Research has shown that compounds with structural similarities to N-(3-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide possess antimicrobial properties. For example, synthesized compounds with chloro-substituted quinoline and piperidine moieties have been evaluated for their antibacterial and antifungal activities, showing moderate to excellent activities against different strains (Rajput & Sharma, 2021). These findings suggest potential applications of such compounds in developing new antimicrobial agents.

Receptor Interaction

Another study investigated the molecular interaction of a cannabinoid receptor antagonist with a similar structural framework, focusing on the antagonist's conformation and binding to the CB1 receptor. This research provides valuable insights into the design of receptor-specific drugs, indicating potential applications in neuropharmacology and the development of treatments for conditions influenced by the cannabinoid system (Shim et al., 2002).

properties

IUPAC Name

N-(3-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2/c1-2-31-20-6-7-22-21(13-20)23(17(14-26)15-27-22)29-10-8-16(9-11-29)24(30)28-19-5-3-4-18(25)12-19/h3-7,12-13,15-16H,2,8-11H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMZPUXZYPOPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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